molecular formula C6H11NO2 B14153932 (2S,3S)-2-Amino-3-methylpent-4-enoic acid CAS No. 872340-77-7

(2S,3S)-2-Amino-3-methylpent-4-enoic acid

Cat. No.: B14153932
CAS No.: 872340-77-7
M. Wt: 129.16 g/mol
InChI Key: RXVINEUKGZXZAV-WHFBIAKZSA-N
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Description

(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid can be achieved through several methods. One common approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. The process includes the following steps :

  • A dry, two-necked flask is equipped with a magnetic stirrer and a reflux condenser.
  • The flask is flushed with nitrogen and charged with dimethyl (2S,3S)-2,3-O-isopropylidenetartrate and absolute 2-propanol.
  • Tetraisopropyl titanate is added to the solution, and the mixture is refluxed with stirring for 2 hours.
  • The solvent is removed using a rotary evaporator, and the resulting yellow oil is dissolved in diethyl ether.
  • The mixture is dried over anhydrous magnesium sulfate, filtered, and further purified by short-path distillation.

Industrial Production Methods

Industrial production methods for (2S,3S)-2-Amino-3-methyl-4-pentenoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-methyl-4-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-2-Amino-3-methyl-4-pentenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in enzyme-catalyzed reactions and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Amino-3-methoxybutanoic acid
  • (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
  • (2S,3S)-3-Formyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid

Uniqueness

(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is unique due to its specific stereochemistry and the presence of a double bond in its structure. This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations.

Properties

CAS No.

872340-77-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylpent-4-enoic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

RXVINEUKGZXZAV-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C=C)C(C(=O)O)N

Origin of Product

United States

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